molecular formula C24H20FN3O B11465766 3-(4-fluorophenyl)-2-methyl-8-(2-methylphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

3-(4-fluorophenyl)-2-methyl-8-(2-methylphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B11465766
M. Wt: 385.4 g/mol
InChI Key: TVAUMHZMPRWMER-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2-methyl-8-(2-methylphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2-methyl-8-(2-methylphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminoacetophenones with iso(thio)cyanates, mediated by Selectfluor, to form the quinazolinone core . The reaction conditions, such as the presence or absence of a base, can significantly influence the outcome, leading to either gem-difluoro-oxylated or monofluoro-oxylated analogues .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-2-methyl-8-(2-methylphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogues.

Scientific Research Applications

3-(4-fluorophenyl)-2-methyl-8-(2-methylphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2-methyl-8-(2-methylphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

Uniqueness

What sets 3-(4-fluorophenyl)-2-methyl-8-(2-methylphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H20FN3O

Molecular Weight

385.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-methyl-8-(2-methylphenyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C24H20FN3O/c1-14-5-3-4-6-19(14)17-11-21-20(22(29)12-17)13-26-24-23(15(2)27-28(21)24)16-7-9-18(25)10-8-16/h3-10,13,17H,11-12H2,1-2H3

InChI Key

TVAUMHZMPRWMER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC3=C(C=NC4=C(C(=NN34)C)C5=CC=C(C=C5)F)C(=O)C2

Origin of Product

United States

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